2,3-Dihydroxypropyl 5-hydroxydodecanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydroxypropyl 5-hydroxydodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O5/c1-2-3-4-5-6-8-13(17)9-7-10-15(19)20-12-14(18)11-16/h13-14,16-18H,2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEQGTJBAICOKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CCCC(=O)OCC(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20888721 | |
| Record name | Dodecanoic acid, 5-hydroxy-, 2,3-dihydroxypropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20888721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow viscous oily liquid with a mild fatty odour | |
| Record name | Glycerol 5-hydroxydodecanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/869/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
120.00 °C. @ 1.00 mm Hg | |
| Record name | Glycerol 1-(5-hydroxydodecanoate) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040168 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in hot organic solvents, oils, soluble in hot alcohol (in ethanol) | |
| Record name | Glycerol 5-hydroxydodecanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/869/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.007-1.013 | |
| Record name | Glycerol 5-hydroxydodecanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/869/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
93762-24-4, 26446-32-2 | |
| Record name | 2,3-Dihydroxypropyl 5-hydroxydodecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93762-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl 5-hydroxydodecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026446322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyceryl 1-(5-hydroxydodecanoate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093762244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecanoic acid, 5-hydroxy-, 2,3-dihydroxypropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecanoic acid, 5-hydroxy-, 2,3-dihydroxypropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20888721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxydodecanoic acid, monoester with glycerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.349 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,3-dihydroxypropyl 5-hydroxydodecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.088.810 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL 1-(5-HYDROXYDODECANOATE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4504N9GBRR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glycerol 1-(5-hydroxydodecanoate) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040168 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Chemical Derivatization Strategies for 2,3 Dihydroxypropyl 5 Hydroxydodecanoate
Established Chemical Esterification Protocols for Synthesis
The synthesis of 2,3-Dihydroxypropyl 5-hydroxydodecanoate via chemical esterification typically involves the direct reaction of 5-hydroxydodecanoic acid and glycerol (B35011). jst.go.jpresearchgate.net This method, while straightforward, often requires high temperatures and the use of acid or base catalysts to achieve reasonable reaction rates and yields. semanticscholar.orgnih.govmdpi.comfrontiersin.org
A common approach is the Fischer esterification, where a carboxylic acid and an alcohol react in the presence of an acid catalyst. researchgate.net For the synthesis of this compound, this would entail heating 5-hydroxydodecanoic acid with an excess of glycerol in the presence of a catalyst such as sulfuric acid or a solid acid catalyst. nih.govmdpi.comfrontiersin.org The use of excess glycerol helps to favor the formation of the monoglyceride over di- and triglycerides. However, this method generally leads to a mixture of 1- and 2-monoacylglycerols due to the comparable reactivity of the primary and secondary hydroxyl groups of glycerol. wikipedia.org
To improve the selectivity towards the desired 1-monoacylglycerol, protection group strategies can be employed. jst.go.jp For instance, the 1,2-hydroxyl groups of glycerol can be protected as an acetal, typically using acetone to form solketal (1,2-O-isopropylidene glycerol). This protected glycerol can then be esterified with 5-hydroxydodecanoic acid. Subsequent deprotection of the acetal group under acidic conditions yields the desired 1-monoacylglycerol. jst.go.jp The secondary hydroxyl group on the 5-hydroxydodecanoic acid may also require protection to prevent side reactions, depending on the reaction conditions.
The reaction conditions for these protocols can be optimized to maximize the yield of the desired product. Parameters such as temperature, reaction time, and the molar ratio of reactants are crucial. nih.govfrontiersin.org Purification of the final product is typically achieved through techniques like molecular distillation or column chromatography to separate the desired monoglyceride from unreacted starting materials and other glyceride byproducts. semanticscholar.orgnih.gov
| Method | Catalyst | Typical Temperature | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Esterification | Acid (e.g., H₂SO₄) or Base (e.g., NaOH) | 200-250°C | Simple, cost-effective | Low selectivity, high energy consumption, potential for side reactions |
| Esterification with Protected Glycerol | Acid or Base | Lower temperatures may be possible | Improved regioselectivity for 1-monoacylglycerol | Requires additional protection and deprotection steps |
Exploration of Chemo-Enzymatic Synthesis for Stereochemical Control
Chemo-enzymatic methods offer a powerful alternative to purely chemical synthesis, particularly for achieving high stereochemical control under mild reaction conditions. nih.gov Lipases are the most commonly used enzymes for the synthesis of monoacylglycerols due to their ability to catalyze esterification and transesterification reactions with high regio- and enantioselectivity. nih.govnih.gov
For the synthesis of this compound, a 1,3-regiospecific lipase (B570770), such as that from Rhizomucor miehei (Lipozyme RM IM), can be employed to selectively acylate the primary hydroxyl groups of glycerol. nih.gov This directs the esterification to the 1- and 3-positions, leading to the formation of 1(3)-monoacylglycerols. The use of a non-specific lipase, such as that from Candida antarctica lipase B (Novozym 435), can also be effective, often resulting in high yields of monoacylglycerols. nih.govmdpi.comresearchgate.net
The stereochemistry of the resulting this compound can be controlled through the choice of enzyme and reaction conditions. For instance, enzymatic resolution of racemic 5-hydroxydodecanoic acid can be performed prior to or during the esterification step. A stereoselective lipase can preferentially react with one enantiomer of the fatty acid, leading to an enantiomerically enriched product.
The reaction medium plays a crucial role in chemo-enzymatic synthesis. researchgate.net While solvent-free systems are often preferred for their environmental benefits, the use of organic solvents can improve the solubility of reactants and facilitate product recovery. nih.govresearchgate.net A mixture of n-hexane and tert-butanol, for example, can create a homogeneous system for the esterification of fatty acids and glycerol. nih.gov
| Enzyme | Selectivity | Typical Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Novozym 435 (Candida antarctica lipase B) | Non-specific | Solvent-free or in organic solvent, 50-70°C | High activity and stability, versatile | May lead to a mixture of isomers without optimization |
| Lipozyme RM IM (Rhizomucor miehei) | 1,3-regiospecific | Organic solvent, 40-60°C | High regioselectivity for primary hydroxyls | May have lower activity than non-specific lipases |
Development of Analogues and Derivatives via Functional Group Modification
The presence of multiple hydroxyl groups in this compound provides ample opportunities for the development of analogues and derivatives through functional group modification. These modifications can alter the physicochemical properties of the parent compound, such as its solubility, emulsifying properties, and thermal stability.
One common derivatization strategy is the acetylation of the free hydroxyl groups on the glycerol backbone. usp.orgbakerpedia.com This can be achieved by reacting the monoglyceride with acetic anhydride. usp.orgbakerpedia.com The resulting acetylated monoglycerides (B3428702) often exhibit improved flexibility and film-forming properties. Depending on the reaction conditions, either one or both of the remaining hydroxyl groups on the glycerol moiety can be acetylated.
The secondary hydroxyl group at the 5-position of the dodecanoate (B1226587) chain is another site for modification. This hydroxyl group can undergo esterification with other fatty acids to create more complex lipid structures. Alternatively, it can be converted into other functional groups, such as ethers or ketones, to generate a diverse library of analogues.
Furthermore, the primary and secondary hydroxyl groups of the glycerol moiety can be targeted for other modifications, such as etherification or the attachment of polar head groups, to create novel surfactants with tailored properties. The choice of derivatization strategy will depend on the desired application of the resulting analogue.
Scalability Considerations for Research-Grade Production
The transition from laboratory-scale synthesis to research-grade production of this compound requires careful consideration of several factors to ensure a safe, efficient, and reproducible process. neulandlabs.comreddit.com
For chemical esterification methods, the high reaction temperatures and use of corrosive catalysts present significant challenges for scale-up. semanticscholar.orgmdpi.com Heat transfer becomes less efficient in larger reactors, potentially leading to localized overheating and side reactions. neulandlabs.com The safe handling and disposal of large quantities of acid or base catalysts also need to be addressed. The use of solid, reusable catalysts can mitigate some of these issues.
Enzymatic synthesis routes are often more amenable to scale-up due to their milder reaction conditions. nih.gov However, the cost and stability of the enzyme are major considerations. Immobilized enzymes, such as Novozym 435, are preferred for larger-scale production as they can be easily recovered and reused for multiple batches. mdpi.comrsc.org Mass transfer limitations can become more pronounced in larger reactors, and efficient mixing is crucial to ensure optimal enzyme activity. neulandlabs.comucm.es
Purification of the final product is another critical aspect of scalability. psu.ac.th While laboratory-scale purification often relies on column chromatography, this method is generally not practical for larger quantities. psu.ac.th Molecular distillation is a more common technique for purifying monoglycerides on a larger scale, as it can effectively separate the desired product from unreacted starting materials and byproducts under high vacuum and relatively low temperatures. nih.govresearchgate.netnih.gov Solvent extraction is another potential method for purification at a larger scale. google.com
Process optimization, including the development of robust analytical methods for monitoring reaction progress and product purity, is essential for successful and consistent research-grade production. nih.gov
Investigation into the Biosynthetic and Biogenic Potential of 2,3 Dihydroxypropyl 5 Hydroxydodecanoate
Re-evaluation of Natural Occurrence and Distribution in Biological Systems
A direct observation of 2,3-dihydroxypropyl 5-hydroxydodecanoate in biological systems is not prominently reported. However, its components, monoglycerides (B3428702) and hydroxylated fatty acids, are found in nature.
Monoglycerides, or monoacylglycerols (MAGs), are present at low levels in some seed oils and are key intermediates in the metabolism of fats. wikipedia.orgcreative-proteomics.com They are formed through the enzymatic hydrolysis of triglycerides and diglycerides. wikipedia.org For instance, monolaurin, a monoglyceride of lauric acid, is a well-known natural compound. nih.gov
The other precursor, 5-hydroxydodecanoic acid, is a medium-chain hydroxy fatty acid (HFA). nih.govfoodb.ca While its natural occurrence is not as common as other fatty acids, various organisms possess the enzymatic machinery to hydroxylate fatty acid chains. nih.govnih.gov The hydroxylation of fatty acids is a known biological process, often mediated by cytochrome P450 (CYP) enzymes, which can introduce hydroxyl groups at various positions along the carbon chain. nih.govresearchgate.net
Given the natural presence of both monoglycerides and the enzymatic capacity for fatty acid hydroxylation, it is plausible that this compound could be formed in certain organisms, even if it exists as a minor or transient metabolic intermediate. Its existence may be more prevalent in microorganisms that have diverse lipid metabolic pathways.
Hypothetical Biosynthetic Pathways and Predicted Enzymatic Machinery
The biosynthesis of this compound can be hypothesized to occur through a two-step pathway involving the synthesis of its precursors followed by their condensation.
Step 1: Formation of 5-Hydroxydodecanoic Acid
The initial substrate would be dodecanoic acid (lauric acid), a common C12 saturated fatty acid. The key transformation is the introduction of a hydroxyl group at the C-5 position. This reaction is characteristic of a fatty acid hydroxylase.
Predicted Enzymatic Machinery : Cytochrome P450 monooxygenases (CYPs) are the primary candidates for this hydroxylation step. nih.govresearchgate.net Specifically, enzymes from the CYP4 family are known to hydroxylate medium and long-chain fatty acids. nih.gov While ω-hydroxylation (at the terminal carbon) is common, hydroxylation at other positions, including sub-terminal carbons, is also observed. nih.gov The regioselectivity of these enzymes is determined by their protein structure, which can create steric constraints that favor hydroxylation at a specific site. nih.gov An uncharacterized or engineered CYP enzyme could exhibit specific activity for the C-5 position of dodecanoic acid.
Step 2: Esterification to form the Monoglyceride
Once 5-hydroxydodecanoic acid (or more likely, its activated form, 5-hydroxydodecanoyl-CoA) is synthesized, it must be esterified to a glycerol (B35011) backbone.
Predicted Enzymatic Machinery : This esterification is catalyzed by an acyltransferase. In biological systems, monoglycerides are typically formed from glycerol-3-phosphate. nih.gov The pathway involves the acylation of glycerol-3-phosphate to form lysophosphatidic acid, which can then be dephosphorylated to yield a monoacylglycerol. nih.gov Alternatively, lipases can catalyze the direct esterification of a fatty acid and glycerol. doaj.orgjst.go.jp This reaction is often reversible, and high yields of monoglycerides can be achieved by controlling reaction conditions, such as water content. doaj.org
A plausible biosynthetic route is summarized below:
| Step | Reaction | Substrate(s) | Product | Predicted Enzyme Class |
| 1 | Fatty Acid Activation | Dodecanoic Acid + ATP + CoA | Dodecanoyl-CoA | Acyl-CoA Synthetase |
| 2 | Hydroxylation | Dodecanoyl-CoA + O₂ + NADPH | 5-Hydroxydodecanoyl-CoA | Cytochrome P450 Monooxygenase |
| 3 | Esterification | 5-Hydroxydodecanoyl-CoA + Glycerol-3-Phosphate | 1-(5-hydroxydodecanoyl)-glycerol-3-phosphate | Acyltransferase |
| 4 | Dephosphorylation | 1-(5-hydroxydodecanoyl)-glycerol-3-phosphate | This compound | Phosphatase |
Exploration of Metabolic Engineering Approaches for de novo Biosynthesis in Model Organisms
The de novo biosynthesis of this compound in model organisms like Escherichia coli or Saccharomyces cerevisiae is a feasible, albeit complex, metabolic engineering challenge. youtube.com The general strategy involves introducing the necessary enzymatic activities and optimizing the host's metabolism to channel precursors towards the final product. youtube.com
De novo Biosynthesis in Escherichia coli
E. coli is a well-established host for producing various chemicals, including fatty acids and their derivatives. unl.edunih.gov A strategy to produce this compound could involve:
Enhancing Fatty Acid Precursor Supply : Overexpression of key genes in the fatty acid synthesis (FAS) pathway, such as acetyl-CoA carboxylase (ACCase) and a thioesterase ('TesA) specific for C12 chains, can increase the pool of dodecanoic acid. unl.edunih.gov Knocking out competing pathways, like the fatty acid degradation pathway (e.g., deleting fadD), prevents the loss of the fatty acid intermediate. nih.govresearchgate.net
Introducing a Specific Hydroxylase : A gene encoding a cytochrome P450 monooxygenase with selectivity for the C-5 position of dodecanoic acid would be introduced. unl.edu The CYP102A1 from Bacillus megaterium is a well-studied fatty acid hydroxylase that has been successfully expressed in E. coli to produce hydroxy fatty acids. unl.edunih.gov While its natural products are not 5-hydroxydodecanoate, protein engineering could be employed to alter its regioselectivity.
Introducing a Monoglyceride Synthesis Pathway : E. coli does not naturally produce large quantities of monoglycerides. A pathway could be engineered by introducing a lipase (B570770) or an acyltransferase that can esterify the synthesized 5-hydroxydodecanoic acid to a glycerol molecule. doaj.orgproject-incite.eu
De novo Biosynthesis in Saccharomyces cerevisiae
The yeast S. cerevisiae is another attractive host due to its status as a GRAS (Generally Recognized as Safe) organism and its natural ability to produce lipids. nih.govnih.gov
Boosting Lipid Precursors : Engineering the central carbon metabolism to increase the supply of acetyl-CoA and the reducing equivalent NADPH is a common strategy to enhance lipid production. mdpi.comfrontiersin.org This can involve engineering the pentose (B10789219) phosphate (B84403) pathway or expressing enzymes like isocitrate dehydrogenase. mdpi.com
Introducing Hydroxylase Activity : As with E. coli, a suitable P450 enzyme and its corresponding reductase partner would need to be expressed in the yeast. Yeast is a eukaryotic host, which can be advantageous for the proper folding and function of eukaryotic P450s. nih.gov
Harnessing the Glycerolipid Synthesis Pathway : S. cerevisiae has a well-characterized pathway for synthesizing triacylglycerols (TAGs) that proceeds through monoacylglycerol intermediates. nih.govmdpi.com The pathway can be engineered to favor the accumulation of the desired monoglyceride. For example, by carefully selecting and expressing specific acyltransferases and phosphatases, the flux can be directed away from di- and triacylglycerol formation and towards the accumulation of this compound. nih.govnih.gov
The table below summarizes potential genetic modifications for producing the target compound in model organisms.
| Engineering Strategy | Target Modification in E. coli | Target Modification in S. cerevisiae | Rationale |
| Increase Precursor Supply | Overexpress acc genes (acetyl-CoA carboxylase) | Overexpress ACC1 | Boosts malonyl-CoA, the building block for fatty acids. unl.edumdpi.com |
| Increase Precursor Supply | Express C12-specific thioesterase (e.g., from C. camphora) | Express C12-specific thioesterase | Increases production of the C12 fatty acid backbone. frontiersin.org |
| Block Competing Pathways | Knockout fadD (acyl-CoA synthetase) | Knockout POX1 (peroxisomal acyl-CoA oxidase) | Prevents degradation of the fatty acid intermediate. nih.govfrontiersin.org |
| Introduce Hydroxylation | Express engineered CYP102A1 or other P450 | Express plant or fungal P450 hydroxylase | Introduces the required C-5 hydroxylation activity. nih.govunl.edu |
| Form Monoglyceride | Express a lipase (e.g., Novozym 435) | Modulate expression of native acyltransferases (e.g., SCT1, GPT2) and phosphatases (PAH1) | Catalyzes the final esterification step to form the monoglyceride. nih.govnih.gov |
Metabolic Fates and Biochemical Interactions of 2,3 Dihydroxypropyl 5 Hydroxydodecanoate in Biological Models
Integration and Transformation within Endogenous Lipid Metabolism Pathways
The integration of 2,3-Dihydroxypropyl 5-hydroxydodecanoate into endogenous lipid metabolism is predicted to begin with the hydrolysis of its ester bond. This reaction is a fundamental step in the digestion and processing of dietary and cellular glycerides. youtube.comwikipedia.orgnih.gov
The primary enzymatic action, likely catalyzed by various lipases, would cleave the molecule into two distinct components:
Glycerol (B35011): A three-carbon alcohol.
5-hydroxydodecanoic acid: A 12-carbon hydroxylated fatty acid.
Once liberated, these components are expected to enter separate, well-established metabolic pathways. Glycerol can be phosphorylated by glycerol kinase to form glycerol-3-phosphate. This intermediate is a key nexus point in metabolism, capable of entering the glycolytic pathway (for energy production) or serving as a backbone for the de novo synthesis of triglycerides and phospholipids. nih.govfrontiersin.org
The fatty acid component, 5-hydroxydodecanoic acid, would likely be directed towards fatty acid oxidation pathways for catabolism, or potentially be re-esterified for storage. Its entry into these pathways is contingent on an activation step, as detailed in the subsequent section.
Substrate Specificity and Role in Fatty Acid Metabolism and Turnover
The metabolic turnover of this compound is primarily dictated by the fate of its fatty acid constituent, 5-hydroxydodecanoic acid. For this modified fatty acid to be metabolized, it must first be activated by conversion to its coenzyme A (CoA) derivative, 5-hydroxydodecanoyl-CoA. This reaction is catalyzed by a family of enzymes known as acyl-CoA synthetases, which are located in the cytoplasm and on the outer mitochondrial membrane. libretexts.orgnih.gov
Once activated, 5-hydroxydodecanoyl-CoA is a potential substrate for the mitochondrial β-oxidation pathway, a major process for energy generation from fatty acids. nih.govlibretexts.org However, the presence of a hydroxyl group at the C-5 position introduces a structural modification not found in standard saturated fatty acids. This feature may influence its recognition and processing by β-oxidation enzymes. It is plausible that specialized enzymes are required to handle the hydroxyl group before the standard β-oxidation spiral can proceed efficiently. Such pathways exist for other hydroxylated fatty acids. nih.govnih.gov The process would sequentially shorten the carbon chain, producing acetyl-CoA units that can enter the citric acid cycle for complete oxidation and ATP production. youtube.com
The theoretical metabolic products are summarized in the table below.
Interactive Data Table: Hypothesized Metabolic Products Note: This table is based on theoretical metabolic pathways.
| Precursor Compound | Initial Products of Hydrolysis | Potential Catabolic End Products |
|---|
Modulation of Lipid Transport and Cellular Uptake Processes
As an amphiphilic molecule with both a hydrophilic dihydroxypropyl head and a hydrophobic dodecanoate (B1226587) tail, this compound likely interacts with cellular membranes. Its uptake into cells from the extracellular environment could occur via several mechanisms. These include passive diffusion across the plasma membrane or, more likely, facilitated transport mediated by membrane-associated proteins. nih.gov
Key proteins involved in the transport of long-chain fatty acids, such as fatty acid translocase (FAT/CD36) and fatty acid transport proteins (FATPs), could potentially recognize and facilitate the uptake of the 5-hydroxydodecanoate portion or the intact monoglyceride. nih.govmaastrichtuniversity.nl Once inside the cell, the molecule or its liberated fatty acid component would likely be bound by cytoplasmic fatty acid-binding proteins (FABPs). These proteins serve to increase the solubility of fatty acids in the aqueous cytosol and shuttle them to specific organelles, such as the mitochondria for oxidation or the endoplasmic reticulum for re-esterification into complex lipids. maastrichtuniversity.nl
Implications for Cellular Signaling and Homeostasis in Model Systems
The metabolic products of this compound could have significant implications for cellular signaling. Fatty acids and their derivatives are recognized as potent signaling molecules that regulate a wide array of cellular processes. mdpi.com
The liberated 5-hydroxydodecanoic acid, as a hydroxylated fatty acid, could be a precursor to a class of signaling molecules known as oxylipins. mdpi.com These molecules are involved in modulating inflammatory responses and other physiological processes. Furthermore, fatty acids are known ligands for a class of nuclear receptors called peroxisome proliferator-activated receptors (PPARs). mdpi.comfiveable.me Activation of PPARs by fatty acids leads to changes in the expression of genes that are critical for lipid and glucose homeostasis. Therefore, an influx of 5-hydroxydodecanoic acid could potentially alter the transcriptional landscape of the cell, impacting metabolic regulation.
Characterization of Enzymatic Degradation and Catabolic Pathways in Biological Environments
The initial and rate-limiting step in the catabolism of this compound is its enzymatic degradation by lipases. wur.nlmdpi.com In a digestive context, pancreatic lipase (B570770) would be responsible for its hydrolysis in the small intestine. nih.gov Within cells, a variety of intracellular lipases, such as monoglyceride lipase (MGL), are responsible for cleaving monoglycerides (B3428702) that are generated from the breakdown of triglycerides stored in lipid droplets or taken up from lipoproteins. nih.gov
The hydrolysis reaction breaks the ester linkage, yielding free glycerol and 5-hydroxydodecanoic acid. youtube.com The subsequent catabolic pathway for glycerol involves its conversion to a glycolytic intermediate. The catabolism of 5-hydroxydodecanoic acid proceeds via activation to its CoA derivative followed by a presumed β-oxidation pathway, which may require specific enzymes to accommodate its hydroxylated structure. libretexts.orgnih.govnih.gov
Interactive Data Table: Potential Enzymes in the Metabolic Pathway Note: This table presents a theoretical framework of enzyme classes that could be involved.
| Metabolic Step | Potential Enzyme Class | Substrate | Product(s) |
|---|---|---|---|
| Ester Hydrolysis | Lipases (e.g., MGL) | This compound | Glycerol + 5-hydroxydodecanoic acid |
| Fatty Acid Activation | Acyl-CoA Synthetases | 5-hydroxydodecanoic acid | 5-hydroxydodecanoyl-CoA |
| Fatty Acid Oxidation | β-oxidation enzymes | 5-hydroxydodecanoyl-CoA | Acetyl-CoA + shortened acyl-CoA |
Enzymatic Catalysis and Biotransformation of 2,3 Dihydroxypropyl 5 Hydroxydodecanoate
Characterization of Lipolytic Enzyme Specificity and Efficiency Towards Ester Bonds
No studies were found that characterize the specificity or efficiency of any lipolytic enzyme towards the ester bond of 2,3-Dihydroxypropyl 5-hydroxydodecanoate.
Investigation of Regioselectivity and Enantioselectivity in Enzymatic Reactions
There is no available research on the regioselectivity or enantioselectivity of enzymatic reactions involving this specific compound.
Influence of Enzyme Source and Reaction Environment on Biotransformation Efficacy
Data regarding how different enzyme sources (e.g., from various microorganisms or tissues) or reaction conditions (e.g., temperature, pH, solvent) affect the biotransformation of this compound could not be located.
Application of this compound in Biocatalytic System Design
No literature was found that describes the use of this compound in the design or application of any biocatalytic systems.
Advanced Analytical Methodologies for the Characterization and Detection of 2,3 Dihydroxypropyl 5 Hydroxydodecanoate
Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC-MS)
Chromatographic methods are essential for isolating 2,3-Dihydroxypropyl 5-hydroxydodecanoate from raw reaction mixtures, commercial preparations, or biological samples. Given its structure, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are applicable, often requiring derivatization for the latter to increase volatility.
Gas-Liquid Chromatography (GLC), a form of gas chromatography, has been noted for its use in determining the purity of commercial preparations of glyceryl 5-hydroxydodecanoate. scribd.com For instance, one specification for a commercial product indicates a purity of at least 50% as determined by GLC, highlighting the technique's role in quality control. scribd.com
While specific, detailed protocols for the HPLC and GC-MS analysis of this compound are not extensively detailed in publicly available literature, general principles for the analysis of monoacylglycerols can be inferred.
High-Performance Liquid Chromatography (HPLC) would likely employ a normal-phase or reversed-phase column.
Normal-Phase HPLC: A silica (B1680970) gel column with a non-polar mobile phase could be used to separate the compound based on the polarity of its hydroxyl groups.
Reversed-Phase HPLC: A C18 column with a polar mobile phase (like methanol (B129727) or acetonitrile (B52724) and water gradients) would separate the molecule based on its hydrophobicity. Detection could be achieved using a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD), as the molecule lacks a strong UV chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for both separation and identification. Due to the low volatility of the compound, derivatization of the hydroxyl groups to form more volatile silyl (B83357) ethers (e.g., using BSTFA) is a standard prerequisite. Predicted GC-MS data for the non-derivatized compound is available in some databases, which can serve as a reference. hmdb.ca
Table 1: Postulated Chromatographic Parameters for this compound Analysis
| Parameter | HPLC | GC-MS (after derivatization) |
| Column | Reversed-Phase C18, 5 µm, 4.6 x 250 mm | Capillary column (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film thickness |
| Mobile Phase/Carrier Gas | Acetonitrile/Water Gradient | Helium |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detector | ELSD / RID | Mass Spectrometer |
| Injection Volume | 10 µL | 1 µL (splitless) |
| Oven Program | Isocratic or Gradient Elution | Temperature gradient (e.g., 150°C to 300°C) |
Spectroscopic Characterization Methods (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic techniques are indispensable for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework.
¹H NMR: Would show characteristic signals for the protons on the glycerol (B35011) backbone and the dodecanoate (B1226587) chain. The protons on the carbon bearing the ester group (CH₂-O-C=O) and the glycerol's CH-OH and CH₂-OH groups would appear at distinct chemical shifts.
¹³C NMR: Would reveal the number of unique carbon environments, with key signals for the carbonyl carbon of the ester, the carbons of the glycerol moiety, and the carbons of the fatty acid chain. While specific experimental data is scarce, predictive tools for both ¹H and ¹³C NMR spectra are available and can aid in preliminary identification. guidechem.comthegoodscentscompany.comthegoodscentscompany.com
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) lists IR spectroscopy as a method for identification. fao.org The IR spectrum of this compound would be expected to show characteristic absorption bands.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H (Alcohol) | 3200-3600 | Broad band indicating hydroxyl groups |
| C-H (Alkyl) | 2850-2960 | Sharp bands for C-H stretching |
| C=O (Ester) | 1735-1750 | Strong, sharp band for ester carbonyl stretching |
| C-O (Ester/Alcohol) | 1050-1260 | Stretching vibrations |
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification. Electron ionization (EI) mass spectra are available in some chemical databases. guidechem.com The mass spectrum would show a molecular ion peak (or its adducts) and characteristic fragment ions resulting from the cleavage of the ester bond and within the alkyl chain.
Development of Robust Quantitative Assays for Complex Biological Matrices
Developing a robust quantitative assay for this compound in complex biological matrices, such as plasma or tissue homogenates, presents significant challenges due to the presence of endogenous lipids and other interfering substances. A validated method would be crucial for pharmacokinetic or metabolic studies.
A typical workflow for such an assay would involve:
Sample Preparation: This is a critical step to remove matrix interferences. It would likely involve liquid-liquid extraction (LLE) with an organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether) or solid-phase extraction (SPE) using a cartridge that can retain the compound while allowing interfering substances to be washed away.
Chromatographic Separation: LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) would be the method of choice due to its high selectivity and sensitivity. A reversed-phase HPLC separation would be coupled to a mass spectrometer.
Detection and Quantification: The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring for a specific product ion that is formed upon fragmentation. This technique provides very high specificity and allows for accurate quantification even at low concentrations. An internal standard, preferably a stable isotope-labeled version of the analyte, would be used to correct for matrix effects and variations in extraction recovery.
JECFA has specified a minimum assay percentage of 40% for the sum of mono-, di-, and triglycerides in commercial flavorings, and a separate source mentions a purity of at least 50% by GLC, but these refer to quality control of a product rather than quantification in a biological matrix. scribd.comfao.org
Functional Roles and Biological Implications of 2,3 Dihydroxypropyl 5 Hydroxydodecanoate in in Vitro and Model Studies
Investigation as a Biological Nutrient and Potential Energy Substrate
As a monoacylglycerol, 2,3-dihydroxypropyl 5-hydroxydodecanoate is structurally related to the breakdown products of dietary fats and is thus considered a potential biological nutrient and energy source. hmdb.cafoodb.ca Monoacylglycerols are key intermediates in the digestion and metabolism of triglycerides. Following ingestion, triglycerides are hydrolyzed into fatty acids and monoacylglycerols, which are then absorbed by the intestinal epithelium.
Table 1: Potential Metabolic Roles of this compound
| Metabolic Role | Implication | Supporting Evidence |
| Energy Source | Can be broken down to release energy for cellular processes. | Classified as a potential energy source in metabolic databases. hmdb.cafoodb.ca |
| Metabolic Intermediate | Can be used to synthesize triglycerides and other complex lipids. | General metabolic pathways of monoacylglycerols. nih.gov |
| Nutrient | Provides fatty acids and glycerol (B35011) for various biological functions. | Structural composition. hmdb.cafoodb.ca |
Mechanisms of Membrane Interaction and Stabilization in Artificial Bilayers
The amphiphilic nature of this compound, with its polar glycerol head and nonpolar fatty acid tail, suggests it can interact with and modify the properties of biological membranes. While direct studies on this specific compound's interaction with artificial bilayers are lacking, research on similar molecules, such as glycerol monolaurate (GML), provides valuable insights.
A study investigating the combined effects of lauric acid and GML on supported lipid bilayers demonstrated that these molecules can induce significant membrane remodeling, including the formation of tubules and buds, and even lead to membrane lysis. nih.gov The study highlighted that the synergistic effects were most pronounced at equimolar concentrations, suggesting that the interplay between fatty acids and monoglycerides (B3428702) can be a potent driver of changes in membrane structure. nih.gov This suggests that this compound could potentially insert into lipid bilayers, altering their fluidity, permeability, and stability. The FooDB database also lists "membrane stabilizer" as a potential biological role for this compound, though experimental validation is needed. foodb.ca
Research into Roles as a Surfactant or Emulsifier in Biological Milieus
The chemical structure of this compound makes it a natural surfactant and emulsifier. hmdb.cafoodb.ca Surfactants are compounds that lower the surface tension between two liquids, or between a liquid and a solid. Emulsifiers are a type of surfactant that stabilize emulsions, which are mixtures of immiscible liquids like oil and water.
Mono- and diglycerides are widely used as emulsifiers in the food and pharmaceutical industries. nih.govnih.gov For instance, they are crucial for the stability and texture of products like mayonnaise. nih.gov A study on the effect of monoglyceride concentration in mayonnaise formulation found that higher concentrations of monoglycerides improved emulsion stability. nih.gov Another review highlights the superior functionality of the α-gel phase of saturated monoglycerides in various applications due to its water-rich lamellar structure. nih.gov These findings support the predicted role of this compound as an effective emulsifier in biological and food systems. The HMDB and FooDB databases both classify it as a surfactant and emulsifier. hmdb.cafoodb.cahmdb.ca
Table 2: Surfactant and Emulsifier Properties
| Property | Description | Supporting Evidence |
| Surfactant | Reduces surface tension between substances. | Classified as a surfactant in chemical databases. hmdb.cafoodb.cahmdb.ca |
| Emulsifier | Stabilizes mixtures of oil and water. | General properties of monoglycerides. nih.govnih.gov |
Exploration of its Influence on Chemosensory Systems and Flavor Perception (Flavor Chemistry Research)
In the realm of flavor chemistry, this compound, also known as glyceryl 5-hydroxydodecanoate, is recognized for its contribution to creamy and buttery flavors. thegoodscentscompany.comulprospector.com Flavor and fragrance companies describe it as a powerful ingredient that generates heavy buttery notes upon heating, making it suitable for use in butter flavors for baked, cooked, or fried foods. thegoodscentscompany.comulprospector.com
The organoleptic properties of this compound are described as having a tropical odor with notes of fresh peach, fruity, coconut, and oily characteristics. thegoodscentscompany.com Its taste profile is similarly described as creamy, buttery, fruity, peach, tropical, oily, and waxy. thegoodscentscompany.com The commercial product is often a mixture containing the monoglyceride along with diglycerides, triglycerides, and glycerol. thegoodscentscompany.com
Table 3: Organoleptic Profile of this compound
| Sensory Aspect | Description | Source |
| Odor Type | Tropical, fresh peach, fruity, coconut, oily | The Good Scents Company thegoodscentscompany.com |
| Flavor Profile | Creamy, buttery, fruity, peach, tropical, oily, waxy | The Good Scents Company thegoodscentscompany.com |
| Flavor Application | Generates heavy buttery notes on heating; used in butter flavors. | Firmenich, The Good Scents Company thegoodscentscompany.comulprospector.com |
Involvement in Lipid Peroxidation Mechanisms and Oxidative Stress Responses
The role of monoacylglycerols in lipid peroxidation and oxidative stress is complex and appears to be context-dependent. Lipid peroxidation is the oxidative degradation of lipids, which can lead to cellular damage. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species and the body's ability to detoxify them.
There is no direct research on the involvement of this compound in these processes. However, a study on the effects of monoacylglycerols on the oxidative stability of olive oil demonstrated a significant antioxidant effect, slowing down oxidative processes. nih.gov This was contrary to findings in other studies on soybean oil, where monoacylglycerols showed either a pro-oxidant or no antioxidant activity, suggesting that the effect may depend on the surrounding fatty acid composition. nih.gov
Conversely, some studies suggest that the hydrolysis of certain monoacylglycerols can exacerbate inflammation. mdpi.com Furthermore, research on the parasite Entamoeba histolytica has shown that under oxidative stress, there is a redirection of metabolic flux towards glycerol production, which may serve as a protective mechanism. nih.govnih.gov Given that this compound contains a glycerol backbone, it could potentially play a role in such protective pathways, although this is speculative without direct evidence. The presence of a hydroxyl group on the fatty acid chain could also influence its antioxidant potential, though studies on hydroxylated fatty acids have shown varied effects on antioxidant activity. mdpi.com
Future Perspectives and Emerging Avenues in 2,3 Dihydroxypropyl 5 Hydroxydodecanoate Research
Elucidation of Undiscovered Biological Roles and Molecular Targets
While specific biological functions of 2,3-Dihydroxypropyl 5-hydroxydodecanoate have not been extensively documented, its structural components—monoglycerides (B3428702) and hydroxylated fatty acids—are known to possess diverse biological activities. This suggests a fertile ground for investigating its potential physiological roles.
Monoglycerides are recognized as significant mediators in numerous biochemical processes. nih.gov They can serve as antimicrobial and immunomodulatory agents. researchgate.net Similarly, hydroxylated fatty acids exhibit a wide spectrum of biological effects, including anti-inflammatory and cytotoxic activities. gerli.comnih.gov The combination of these two moieties in a single molecule could lead to synergistic or entirely novel biological functions.
Future research should focus on identifying the molecular targets of this compound. This could involve screening for its interaction with a wide range of cellular receptors, enzymes, and signaling proteins. Techniques such as affinity chromatography, pull-down assays, and computational docking studies will be instrumental in this endeavor. A deeper understanding of its mechanism of action at the molecular level will be crucial for harnessing its therapeutic potential.
Table 1: Potential Biological Activities of Related Lipid Moieties
| Lipid Moiety | Known Biological Activities | Potential Implications for this compound |
|---|---|---|
| Monoglycerides | Antimicrobial, anti-inflammatory, signaling molecules, emulsifiers in biological systems. researchgate.netwikipedia.org | Could possess antimicrobial properties, modulate inflammatory pathways, or act as a signaling lipid. |
| Hydroxylated Fatty Acids | Anti-inflammatory, anti-cancer, antiviral, antibacterial. gerli.comnih.govnih.gov | May contribute to anti-inflammatory or cytotoxic effects, potentially through novel mechanisms. |
Development of Novel and Sustainable Synthetic Strategies
The advancement of research into this compound is contingent upon the availability of efficient and sustainable methods for its synthesis. Current chemical synthesis routes for similar compounds often involve harsh reaction conditions and the use of hazardous reagents. semanticscholar.org
A promising avenue for future development lies in enzymatic and chemoenzymatic synthesis. Lipases, for instance, are highly selective catalysts that can be employed for the esterification of glycerol (B35011) with 5-hydroxydodecanoic acid under mild conditions. semanticscholar.orgnih.gov This approach not only enhances the sustainability of the synthesis but also allows for greater control over the regioselectivity, leading to higher purity of the final product. The use of immobilized enzymes could further improve the economic viability of the process by enabling catalyst recycling. dss.go.th
Moreover, the development of biocatalytic cascades, where multiple enzymatic steps are combined in a one-pot reaction, could streamline the synthesis of this compound from simple precursors. mdpi.com This would align with the principles of green chemistry by reducing waste and energy consumption.
Table 2: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Advantages | Challenges |
|---|---|---|
| Chemical Synthesis | Well-established for similar compounds. | Harsh reaction conditions, low selectivity, use of hazardous reagents. semanticscholar.org |
| Enzymatic Synthesis | Mild reaction conditions, high selectivity, environmentally friendly. semanticscholar.orgnih.gov | Enzyme cost and stability, optimization of reaction parameters. |
| Chemoenzymatic Synthesis | Combines the advantages of both chemical and enzymatic methods. | Requires careful integration of chemical and enzymatic steps. |
Advancement of Analytical Tools for in situ and Real-Time Detection
To fully understand the dynamic roles of this compound in biological systems, the development of advanced analytical tools for its detection and quantification in real-time and in situ is imperative. Traditional methods for lipid analysis often involve extraction and derivatization, which can be time-consuming and may not accurately reflect the lipid's native state. iupac.orgnih.gov
Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS) are powerful techniques for lipid analysis, offering high sensitivity and specificity. nih.govmdpi.com Future advancements could focus on developing MS-based imaging techniques, such as matrix-assisted laser desorption/ionization (MALDI) imaging, to visualize the spatial distribution of this compound within tissues and cells. nih.gov
Furthermore, the application of nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information and can be adapted for in vivo studies. nih.govmdpi.com The development of novel NMR probes and techniques could enable the non-invasive monitoring of this compound dynamics in living organisms.
Integration into Systems Biology, Metabolomics, and Lipidomics Research Frameworks
Lipidomics, the large-scale study of lipids, provides a powerful platform for identifying and quantifying novel lipid species like this compound and understanding their roles in cellular metabolism and signaling. nih.govmdpi.com By incorporating data on this compound into lipidomics databases and analytical workflows, researchers can begin to map its connections to various metabolic pathways and disease states.
The integration of lipidomics data with other 'omics' data, such as genomics, transcriptomics, and proteomics, will be crucial for building comprehensive models of cellular function. This systems-level approach will be instrumental in elucidating the currently unknown biological significance of this compound and its potential as a biomarker for health and disease. researchgate.net
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 5-hydroxydodecanoic acid |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for producing 2,3-dihydroxypropyl 5-hydroxydodecanoate, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via microwave-assisted esterification under solvent-free conditions, which reduces reaction time and improves yield compared to traditional heating . Key parameters include optimizing microwave power (e.g., 300–500 W) and reaction time (15–30 minutes). Protecting the hydroxyl groups of glycerol derivatives with acetyl or benzyl groups before acylation can enhance regioselectivity . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the monoester product.
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign hydroxyl protons (δ 1.5–2.5 ppm) and ester carbonyl carbons (δ 170–175 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the aliphatic chain .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (theoretical m/z 290.4 [M-H]⁻) and fragmentation patterns to validate the ester linkage .
- IR Spectroscopy : Identify hydroxyl (ν 3350–3400 cm⁻¹) and ester carbonyl (ν 1730–1740 cm⁻¹) stretches .
Q. How does the natural occurrence of structurally related compounds inform bioactivity studies?
- Methodological Answer : Analogues like glycerol hydroxydecanoates are extracted from Angelica dahurica, suggesting potential anti-inflammatory or antimicrobial properties . Researchers should compare bioactivity assays (e.g., COX-2 inhibition, MIC tests) between synthetic and naturally derived samples to validate pharmacological relevance. Standardize extraction protocols (e.g., Soxhlet vs. supercritical CO₂) to minimize variability in natural product studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for hydroxy fatty acid esters?
- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., cell lines, solvent carriers). For example, solubility in aqueous media can be improved using cyclodextrin encapsulation or lipid-based carriers . Conduct dose-response curves across multiple models (in vitro, ex vivo) and validate findings with knockout cell lines to isolate mechanisms . Cross-reference lipidomic databases to identify confounding metabolites in biological matrices .
Q. What experimental designs are suitable for studying interactions between this compound and biological membranes?
- Methodological Answer : Use Langmuir-Blodgett monolayers or liposome-based models to assess membrane permeability. Fluorescence anisotropy (e.g., DPH probes) can quantify changes in membrane fluidity . Advanced techniques like surface plasmon resonance (SPR) or molecular dynamics simulations (MD) predict binding affinities to lipid bilayers . Note that the compound’s lack of cytochrome P450 inhibition simplifies drug-interaction studies .
Q. What strategies address challenges in regioselective acylation during synthesis?
- Methodological Answer : Employ enzymatic catalysis (e.g., lipases from Candida antarctica) for selective acylation of primary hydroxyl groups . Alternatively, use orthogonal protecting groups (e.g., tert-butyldimethylsilyl for secondary hydroxyls) to direct reactivity. Monitor reaction progress via TLC (Rf 0.4–0.6 in ethyl acetate/hexane) and adjust stoichiometry to minimize di-ester byproducts .
Methodological Considerations
Q. How can researchers ensure reproducibility in pharmacological studies of this compound?
- Answer :
- Purity Standards : Validate compound purity (>98%) via HPLC (C18 column, acetonitrile/water gradient) .
- Bioassay Controls : Include positive controls (e.g., ibuprofen for anti-inflammatory assays) and solvent controls (e.g., DMSO ≤0.1%) .
- Data Transparency : Report raw spectral data (NMR, MS) in supplementary materials and cross-validate with synthetic replicates .
Q. What computational tools are effective for modeling the compound’s interactions with proteins?
- Answer : Use molecular docking (AutoDock Vina) to predict binding to targets like fatty acid-binding proteins (FABPs). Validate predictions with isothermal titration calorimetry (ITC) to measure binding thermodynamics . MD simulations (GROMACS) can assess stability of ligand-protein complexes over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
